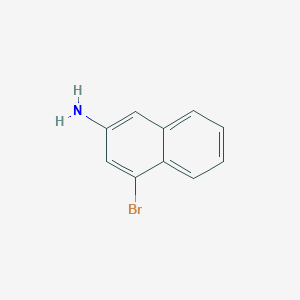

4-Bromonaphthalen-2-amine

Description

Significance of Naphthalene (B1677914) Derivatives in Contemporary Chemical Research

Naphthalene and its derivatives are fundamental building blocks in organic chemistry and materials science. ijrpr.com Historically sourced from coal tar, modern synthetic methods have expanded their availability and applications. ijrpr.com The single largest industrial use of naphthalene is in the production of phthalic anhydride, a precursor for polymers, resins, and dyes. wikipedia.org

In the realm of pharmaceuticals, numerous naphthalene-based compounds have been developed and approved for medical use. ekb.eg Notable examples include Naproxen, a nonsteroidal anti-inflammatory drug (NSAID), and Propranolol, a beta-blocker used to treat cardiovascular conditions. ijrpr.comwikipedia.org The rigid, aromatic structure of the naphthalene core serves as a versatile scaffold for designing biologically active molecules with a wide range of therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory effects. ekb.egontosight.aithieme-connect.com

Beyond medicine, naphthalene derivatives are crucial in materials science. They are investigated for creating novel materials with specific electronic and optical properties, with potential applications in electronics and energy storage. ijrpr.comsmolecule.com Furthermore, they are used in the synthesis of agrichemicals, dyes, and as specialized solvents. wikipedia.orgwiley.com

Overview of Bromo-Substituted Naphthalenes: Synthetic Utility and Reactivity Profiles

The introduction of a bromine atom onto the naphthalene ring system creates a class of compounds known as bromo-substituted naphthalenes. These halogenated compounds are highly valuable intermediates in organic synthesis. dergipark.org.tr The presence of the carbon-halogen bond provides a reactive site for a variety of bond-forming reactions, allowing for further derivatization and the construction of more complex molecular architectures. dergipark.org.tr

Bromo-substituted naphthalenes serve as key starting materials for introducing other functional groups through nucleophilic substitution or transition metal-catalyzed cross-coupling reactions. dergipark.org.trresearchgate.net Their reactivity makes them essential precursors for synthesizing core-substituted naphthalene diimides (NDIs), which are widely used in materials and supramolecular chemistry research. researchgate.net The development of selective bromination techniques allows for the synthesis of specific isomers, such as 2,3,6,7-tetrabromonaphthalene (B1203269) dianhydride, which can be converted into versatile tetrabromo-substituted NDIs. researchgate.net These intermediates can then react with various nucleophiles to create a diverse library of functionalized naphthalene-based materials. researchgate.net

Classification and Importance of Amino-Substituted Naphthalenes in Organic Synthesis

Amino-substituted naphthalenes, also known as naphthalenamines or naphthylamines, are another critical class of naphthalene derivatives. Based on the position of the amino group, they are classified into two main types: α-naphthylamines (amino group at C1, C4, C5, or C8) and β-naphthylamines (amino group at C2, C3, C6, or C7). thieme-connect.com This positional difference significantly influences the chemical and physical properties of the molecule.

Naphthylamines are vital intermediates in the synthesis of a wide array of organic compounds, particularly dyes and pigments. wiley.com They also play a significant role in the pharmaceutical industry as precursors for various therapeutic agents. ekb.eg The amino group can be readily diazotized and converted into other functional groups, further enhancing their synthetic versatility. For instance, domino processes involving aryl halides, diynes, and amine substrates can lead to the one-pot synthesis of complex diamino-substituted naphthalenes under cooperative catalysis. thieme-connect.com Additionally, amino-naphthols and their sulfonic acid derivatives are important in the manufacture of photographic materials and other specialty chemicals. wiley.combeilstein-journals.org

Contextualization of 4-Bromonaphthalen-2-amine within the Landscape of Functionalized Naphthalene Compounds

This compound is a bifunctional naphthalene derivative that incorporates both a bromine atom and an amino group on the naphthalene scaffold. smolecule.com This specific arrangement, with the bromine at the 4-position and the amine at the 2-position, makes it a unique and valuable building block in organic synthesis. smolecule.com The presence of two distinct functional groups allows for selective and sequential chemical transformations.

The amino group can direct further electrophilic substitutions and can be used for forming amides or participating in coupling reactions, while the bromo group serves as a handle for introducing a wide range of substituents via cross-coupling chemistry or nucleophilic aromatic substitution. smolecule.comdergipark.org.tr

This compound serves as a precursor for synthesizing more complex, biologically active molecules. smolecule.com For example, it is utilized in the synthesis of dihydropyrimidin-2(1H)-one derivatives and has been implicated in creating compounds with potential pharmacological properties. smolecule.com Its structure is also a component of more elaborate molecules, such as 4-(2-bromonaphthalene-6-yl)-6-phenylpyrimidin-2-amines, which have been studied for their potential in addressing neuron-based diseases by inhibiting the Corticotropin-Releasing Factor Receptor 1 (CRF-R1). irphouse.com

Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 74924-94-0 | smolecule.comechemi.combldpharm.comsigmaaldrich.combiomall.in |

| Molecular Formula | C₁₀H₈BrN | smolecule.comechemi.combiomall.in |

| Molecular Weight | 222.08 g/mol | smolecule.comechemi.combiomall.innih.gov |

| Melting Point | 70-71 °C | echemi.com |

| IUPAC Name | This compound | smolecule.com |

| Physical Form | Solid | sigmaaldrich.com |

Structure

3D Structure

Propriétés

IUPAC Name |

4-bromonaphthalen-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN/c11-10-6-8(12)5-7-3-1-2-4-9(7)10/h1-6H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAMHIPLAJNLCLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=C2Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10478933 | |

| Record name | 4-Bromonaphthalen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10478933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74924-94-0 | |

| Record name | 4-Bromonaphthalen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10478933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Investigations of 4 Bromonaphthalen 2 Amine

Electrophilic Aromatic Substitution Reactions on the Naphthalene (B1677914) Core

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of aromatic systems. In 4-Bromonaphthalen-2-amine, the regiochemical outcome of such reactions is controlled by the directing effects of both the amino and bromo substituents. The amino group at the C-2 position is a powerful activating group, strongly directing incoming electrophiles to the ortho (C-1 and C-3) and para (C-6, not possible) positions. Conversely, the bromine atom at the C-4 position is a deactivating group but also directs ortho (C-3 and C-5) and para (C-8).

The synergistic directing effect of both groups heavily favors electrophilic attack at the C-3 position, which is ortho to both the activating amino group and the deactivating bromo group. The C-1 position is also activated by the amino group but is subject to some steric hindrance. Therefore, electrophilic substitution on this compound is expected to yield primarily the 3-substituted product. However, the high reactivity of the naphthalene ring, enhanced by the amino group, can lead to polysubstitution, and protection of the amino group (e.g., by acetylation) is often necessary to control the reaction and achieve monosubstitution. researchgate.net For instance, studies on the electrophilic substitution of 3-nitro-2-naphthylamine, a related compound, show that nitration can occur at multiple positions, including the 1-, 5-, 6-, or 8-positions, highlighting the complex reactivity of substituted naphthylamines. rsc.org

| Reaction | Reagent | Conditions | Major Product | Reference |

|---|---|---|---|---|

| Bromination | N-Bromosuccinimide (NBS) | CH₂Cl₂ solvent, catalyzed by LiClO₄-SiO₂ at room temperature. | Predominantly 1,3-dibromo-naphthalen-2-amine (by analogy with other naphthylamines). | researchgate.net |

| Nitration | Fuming HNO₃ | Acetic Anhydride, low temperature. | Expected to be 4-Bromo-3-nitronaphthalen-2-amine (after protection/deprotection). | rsc.org |

Nucleophilic Aromatic Substitution Pathways Involving the Bromine Moiety

The displacement of the bromine atom in this compound via nucleophilic aromatic substitution (SNAr) is challenging under standard conditions. Typical SNAr reactions proceed via an addition-elimination mechanism, which requires the presence of strong electron-withdrawing groups to stabilize the negatively charged Meisenheimer intermediate. The amino group in this compound is electron-donating, thus deactivating the ring toward this type of substitution.

However, nucleophilic substitution can be achieved under harsh conditions using very strong bases, such as sodium amide (NaNH₂). In this case, the reaction proceeds through an elimination-addition mechanism involving a highly reactive aryne intermediate. egyankosh.ac.in The strong base abstracts a proton from the position adjacent to the halogen (C-3), leading to the formation of a 3,4-didehydronaphthalene (naphthalyne) intermediate after the elimination of the bromide ion. masterorganicchemistry.com

The subsequent addition of a nucleophile to this unsymmetrical aryne can occur at either C-3 or C-4. The regioselectivity of the nucleophilic attack is influenced by the electronic effect of the substituent already present on the ring. wiley-vch.de For the 3,4-naphthalyne derived from this compound, the amino group at C-2 would direct the incoming nucleophile, potentially leading to a mixture of products, including the "cine" substitution product where the nucleophile attaches to the C-3 position. masterorganicchemistry.comnih.gov

| Reaction | Reagent | Conditions | Mechanism | Expected Product(s) | Reference |

|---|---|---|---|---|---|

| Amination | Sodium Amide (NaNH₂) in liquid Ammonia (B1221849) (NH₃) | Low temperature | Elimination-Addition (Aryne) | Mixture of naphthalen-2,3-diamine and naphthalen-2,4-diamine. | egyankosh.ac.inmasterorganicchemistry.com |

Transition Metal-Catalyzed Cross-Coupling Reactions

The bromine atom on this compound makes it an excellent substrate for a variety of transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound, such as a boronic acid. organic-chemistry.org It is one of the most versatile methods for forming C-C bonds. preprints.org The reaction mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with a boronate species (formed from the boronic acid and a base), and finally, reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. organic-chemistry.org this compound is a suitable substrate for this reaction, allowing for the synthesis of a wide range of 4-arylnaphthalen-2-amine derivatives.

| Coupling Partner | Catalyst System | Base | Solvent | Conditions | Reference |

|---|---|---|---|---|---|

| Arylboronic acid | Pd(OAc)₂ / P(t-Bu)₃ or Pd₂(dba)₃ / PCy₃ | K₂CO₃ or Cs₂CO₃ | Toluene, Dioxane, or Water | Room temperature to 100 °C, inert atmosphere. | nih.govresearchgate.net |

The Buchwald-Hartwig amination is another palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen and carbon-oxygen bonds from aryl halides and amines or alcohols, respectively. wikipedia.orgrsc.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance. acs.org The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition, formation of a palladium-amido or -alkoxo complex, and reductive elimination. wikipedia.org The use of bulky, electron-rich phosphine (B1218219) ligands is crucial for the efficiency of the reaction. researchgate.net this compound can be coupled with a variety of primary and secondary amines or alcohols to produce N,N'-disubstituted-naphthalene-2,4-diamines or 4-alkoxy/aryloxynaphthalen-2-amines.

| Coupling Partner | Catalyst System (Precatalyst/Ligand) | Base | Solvent | Conditions | Reference |

|---|---|---|---|---|---|

| Primary or Secondary Amine | Pd(OAc)₂ / X-Phos or BrettPhos Pd G4 / BrettPhos | NaOt-Bu or K₃PO₄ | Toluene or t-BuOH | 60-110 °C, inert atmosphere, can be microwave-assisted. | beilstein-journals.orgcsic.es |

| Alcohol or Phenol | Pd₂(dba)₃ / BINAP | Cs₂CO₃ | Toluene | 80-110 °C, inert atmosphere. | wikipedia.org |

The Chan-Lam coupling provides an alternative to palladium-catalyzed methods for forming C-N and C-O bonds. This reaction typically involves the copper-catalyzed coupling of an amine or alcohol with an arylboronic acid. organic-chemistry.orgresearchgate.net Unlike the Suzuki and Buchwald-Hartwig reactions that couple an aryl halide, the Chan-Lam reaction uses the amine functionality as a coupling partner. Therefore, this compound would react as the amine component to be N-arylated by a boronic acid. The reaction is often carried out in the presence of an oxidant, such as air (O₂), and can proceed under mild conditions. organic-chemistry.orgmdpi.com

| Coupling Partner | Catalyst System | Base/Additive | Solvent | Conditions | Reference |

|---|---|---|---|---|---|

| Arylboronic acid | Cu(OAc)₂ | Pyridine or Et₃N | CH₂Cl₂ or MeCN | Room temperature, open to air. | organic-chemistry.orgresearchgate.net |

The Kumada cross-coupling was one of the first transition metal-catalyzed reactions developed for forming C-C bonds. It involves the reaction of a Grignard reagent with an organic halide, catalyzed by nickel or palladium complexes. wikipedia.org The reaction is particularly useful due to the high reactivity and ready availability of Grignard reagents. organic-chemistry.org The mechanism involves oxidative addition of the aryl halide to the low-valent metal center, transmetalation with the Grignard reagent, and reductive elimination. wikipedia.org this compound, as an aryl bromide, can be effectively coupled with various alkyl or aryl Grignard reagents to yield 4-substituted naphthalene derivatives. A significant challenge is the potential for side reactions due to the acidity of the amine proton, which will react with the Grignard reagent; therefore, an excess of the Grignard reagent is typically required. However, recent studies have shown successful coupling of unprotected bromoanilines. nih.gov

| Coupling Partner | Catalyst System | Solvent | Conditions | Reference |

|---|---|---|---|---|

| Alkyl or Aryl Grignard Reagent (R-MgBr) | NiCl₂(dppp) or Pd(OAc)₂ / BPhos | THF or Diethyl Ether | Room temperature to reflux, inert atmosphere. | wikipedia.orgnih.govoup.com |

Multicomponent Reactions Incorporating this compound

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. This compound serves as a versatile amine component in several key MCRs.

Ugi Reaction Protocols

The Ugi reaction is a four-component reaction between an aldehyde, an amine, a carboxylic acid, and an isocyanide. This reaction is renowned for its ability to generate α-amino acyl amide derivatives with high diversity. When this compound is employed as the amine component, it leads to the formation of products with a bulky, substituted naphthalene moiety.

Research has demonstrated the successful application of this compound in Ugi-type syntheses. For instance, its reaction with various aldehydes, carboxylic acids, and isocyanides proceeds under mild conditions to afford the corresponding α-amino amides. The presence of the bromo substituent on the naphthalene ring offers a handle for further functionalization, such as cross-coupling reactions, thereby increasing the synthetic utility of the Ugi products.

A representative Ugi reaction involving this compound can be depicted as follows:

| Component | Example |

| Amine | This compound |

| Aldehyde | Benzaldehyde |

| Carboxylic Acid | Acetic Acid |

| Isocyanide | tert-Butyl isocyanide |

| Product | 2-(4-bromo-2-naphthylamino)-N-(tert-butyl)-2-phenylacetamide |

The reaction mechanism typically involves the formation of a Schiff base from the amine and the aldehyde, which is then protonated by the carboxylic acid. The resulting iminium ion is attacked by the isocyanide, followed by an intramolecular rearrangement (Mumm rearrangement) to yield the final stable α-amino acyl amide.

Mannich Reaction Strategies

The Mannich reaction is a fundamental carbon-carbon bond-forming reaction that involves the aminoalkylation of an acidic proton located on a carbon atom. In its classic form, it is a three-component condensation of an amine, an aldehyde (typically formaldehyde), and a ketone or other active hydrogen compound.

This compound can act as the amine component in Mannich reactions. For example, its reaction with formaldehyde (B43269) and a suitable ketone, such as acetophenone, in the presence of an acid catalyst, yields a β-amino ketone, known as a Mannich base. The general scheme for this transformation is the formation of a pre-formed iminium ion from this compound and formaldehyde, which then electrophilically attacks the enol form of the ketone.

The products of these reactions, containing the 4-bromonaphthalen-2-ylamino moiety, are valuable intermediates in the synthesis of various nitrogen-containing compounds.

Petasis Reaction Applications

The Petasis reaction, also known as the boronic acid Mannich reaction, is a three-component reaction between an amine, a carbonyl compound (often an α-hydroxy acid), and an organoboronic acid. This reaction provides a direct route to α-amino acids and their derivatives.

In the context of this compound, it can be reacted with glyoxylic acid and a boronic acid to synthesize N-substituted α-amino acids. The reaction is typically heated in a suitable solvent, such as ethanol (B145695) or toluene, and proceeds through a proposed intermediate formed from the condensation of the amine and the α-keto acid, which is then attacked by the nucleophilic boronic acid.

The utility of the Petasis reaction with this compound lies in its ability to introduce a wide range of substituents (from the boronic acid) onto the α-carbon of the resulting amino acid, all while incorporating the sterically demanding and electronically distinct 4-bromonaphthalen-2-yl group.

Reductive Transformations of this compound

The reduction of this compound can proceed via two main pathways: reduction of the naphthalene ring system or cleavage of the carbon-bromine bond.

Hydride Reductions

The aromatic naphthalene core is generally resistant to reduction by common hydride reagents under standard conditions. Powerful reducing agents and forcing conditions are typically required to hydrogenate the aromatic rings. However, selective reduction of one of the rings of the naphthalene system can sometimes be achieved. For instance, catalytic hydrogenation under high pressure and temperature or dissolving metal reductions (e.g., Birch reduction) could potentially lead to the formation of tetrahydro- or dihydronaphthalene derivatives. The specific regioselectivity of such reductions would be influenced by the electronic effects of the amino and bromo substituents.

Reductive Dehalogenation Strategies

The carbon-bromine bond in this compound can be selectively cleaved through reductive dehalogenation. This transformation is valuable for removing the bromine atom to yield 2-naphthylamine (B18577) or for preparing deuterated analogues.

Common methods for reductive dehalogenation include catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) and a hydrogen source like hydrogen gas or transfer hydrogenation reagents like ammonium (B1175870) formate (B1220265) or hydrazine. The general mechanism involves the oxidative addition of the aryl bromide to the palladium(0) catalyst, followed by hydrogenolysis.

An example of a reductive dehalogenation is presented in the table below:

| Starting Material | Reagent | Catalyst | Product |

| This compound | H₂ | Pd/C | Naphthalen-2-amine |

| This compound | HCOOH/NEt₃ | Pd(OAc)₂ | Naphthalen-2-amine |

These dehalogenation strategies are often high-yielding and tolerant of various functional groups, making them a reliable method for the removal of the bromo substituent when desired.

Cycloaddition and Cycloisomerization Pathways Utilizing Naphthalene Amine Reactivity

The amine functionality of this compound, in conjunction with the naphthalene core, provides a versatile platform for constructing complex heterocyclic structures through cycloaddition and cycloisomerization reactions. These pathways are instrumental in synthesizing fused-ring systems, which are common motifs in pharmacologically active compounds and functional materials.

One prominent application of this compound is in the synthesis of benzo[h]quinazoline derivatives. The reaction sequence can be initiated by converting the amine to a more reactive intermediate. For instance, treatment of this compound with ethyl chloroformate yields ethyl (4-bromonaphthalen-2-yl)carbamate. scispace.com This intermediate can then undergo further transformations. While direct cycloaddition pathways starting from this compound are specific, its derivatives are key precursors. For example, related naphthylamines are used in the Friedländer annulation reaction to produce benzo[h]quinazolines. nih.gov Another approach involves the condensation of a naphthylamine derivative, ethyl 1-amino-4-bromonaphthalene-2-carboxylate, with formamide (B127407) in a Niementowski reaction to build the quinazolinone core. researchgate.net

Cycloisomerization reactions offer another route to complex molecules. While direct cycloisomerization of this compound itself is not extensively documented, analogous systems highlight the potential. For instance, (o-alkynyl)phenyl enaminones undergo metal-controlled chemoselective cycloisomerization to produce α-naphthylamines. acs.org This type of reaction, involving the formation of a new ring by intramolecular rearrangement, underscores the synthetic possibilities for appropriately substituted this compound derivatives. The synthesis of isoquinoline (B145761) derivatives can be achieved through the thermal cycloisomerization of putative allenylpyridines, demonstrating a pathway for ring formation that could be conceptually applied to naphthalene systems. ugr.es

Furthermore, the reactivity of the naphthalene system can be harnessed in formal cycloaddition cascades. For example, the reaction of 2-alkynylbenzonitriles with nitromethane (B149229) proceeds through an aza-Henry reaction followed by regioselective annulation to construct nitronaphthylamines. researchgate.net While this is a constructive rather than a reactive pathway for the title compound, it illustrates the types of annulation strategies employed. The hexadehydro-Diels–Alder (HDDA) reaction, a [4+2] cycloaddition between a diyne and an alkyne, generates a benzyne (B1209423) intermediate that can be trapped to form highly substituted aromatic systems, a strategy with potential applications for creating complex naphthalene-fused structures. researchgate.net

The following table summarizes examples of cyclization reactions involving naphthylamine derivatives to form fused heterocyclic systems.

| Starting Naphthylamine Derivative | Reaction Type | Reagents | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| 4-Bromo-2-naphthylamine | Carbamate Formation | Ethyl chloroformate, TEA, THF | Ethyl (4-bromonaphthalen-2-yl)carbamate | Quantitative | scispace.com |

| 1-Fluoro-2-naphthaldehyde (derived from Fluoronaphthalene) | Condensation/Cyclization | Guanidinium carbonate, DMA | Benzo[h]quinazolin-2-amine | - | nih.gov |

| Ethyl 1-amino-4-bromonaphthalene-2-carboxylate | Niementowski Reaction | Formamide | 6-Bromobenzo[h]quinazolin-4(3H)-one | - | researchgate.net |

| (o-Alkynyl)phenyl enaminones | Chemoselective Cycloisomerization | AgNO₃, DMF | α-Naphthylamines | Up to 89% | acs.org |

Comprehensive Analysis of Reaction Kinetics and Thermodynamics

A comprehensive understanding of the reaction kinetics and thermodynamics involving this compound is crucial for optimizing reaction conditions, maximizing yields, and elucidating reaction mechanisms. While specific kinetic and thermodynamic data for every reaction of this compound are not always available in the literature, analysis of related systems provides valuable insights.

Kinetic studies often focus on determining reaction rates, rate constants, and activation energies. For example, in the synthesis of trityl-type protecting groups from bromonaphthalene precursors, kinetic investigations of the deprotection step are essential to understand the stability and reactivity of the protecting groups under various conditions. acgpubs.org For Suzuki-Miyaura cross-coupling reactions, which could potentially involve the bromo-substituent of this compound, kinetic studies have elucidated distinct mechanistic pathways depending on the reaction conditions, such as the presence or absence of excess ligand. acs.org

Mechanistic studies often employ a combination of experimental observations and computational analysis. For instance, in the electrochemical homocoupling of 2-naphthylamines, the mechanism is proposed to proceed through a radical-radical coupling pathway, initiated by a single-electron transfer at the anode. mdpi.com Heterocoupling experiments with electron-donating and electron-withdrawing groups support this hypothesis, showing that the more easily oxidizable amine preferentially forms the homocoupling product. mdpi.com Similarly, mechanistic investigations into the formation of oxazoles and thiazoles from naphthylamines using hypervalent iodine reagents suggest that urea (B33335) and thiourea (B124793) species act as key intermediates. rsc.org

Thermodynamic data, such as enthalpy (ΔH°), Gibbs free energy (ΔG°), and entropy (ΔS°) of reaction, provide information on the feasibility and position of equilibrium of a chemical process. The NIST Chemistry WebBook contains compiled thermochemical data for related compounds like 2-bromonaphthalene (B93597), which can serve as a basis for estimating the thermodynamic properties of reactions involving this compound. nist.govgovinfo.gov For instance, the thermodynamics of the Semmler–Wolff aromatization reaction, used in a large-scale synthesis of 6-bromo-2-naphthylmethanesulfonamide, were critical for process development and optimization. acs.org

The following table presents a conceptual summary of the types of kinetic and thermodynamic parameters investigated for reactions related to this compound.

| Reaction Type | System Studied | Kinetic/Thermodynamic Parameters Investigated | Key Mechanistic Insight | Reference |

|---|---|---|---|---|

| Electrochemical Homocoupling | N-substituted 2-naphthylamines | Current efficiency, Product distribution in heterocoupling | Proceeds via a radical-radical coupling mechanism initiated by single-electron transfer. | mdpi.com |

| Oxidative Coupling | 2-Naphthylamine with amides/thioamides | Chemoselectivity, Product analysis | Divergent pathways via urea and thiourea intermediates control product formation (oxazole vs. thiazole). | rsc.org |

| Suzuki-Miyaura Cross-Coupling | Alkyl amine-boranes with aryl halides | Rate of hydrolysis, Reaction yields | Distinct mechanistic pathways (activated vs. unactivated) depending on ligand concentration. | acs.org |

| Deprotection Reactions | Trityl-type protecting groups on amines/alcohols | Reaction kinetics under acidic conditions | Quantifies the lability and selectivity of the protecting groups. | acgpubs.org |

| Bond Fission | General unimolecular reactions | Enthalpy of reaction (ΔrH°), Free energy of reaction (ΔrG°) | Provides fundamental data on bond strengths and reaction feasibility. | govinfo.gov |

Derivatives of 4 Bromonaphthalen 2 Amine: Synthesis and Structural Elucidation

Synthesis of Functionalized Heterocyclic Systems Incorporating the 4-Bromonaphthalen-2-amine Scaffold

The inherent reactivity of the amino group and the potential for cross-coupling reactions at the bromine-substituted position make this compound a valuable precursor in synthetic organic chemistry.

Formation of Pyrimidine (B1678525) Derivatives (e.g., 4-(2-bromonaphthalene-6-yl)-6-phenylpyrimidin-2-amines)

A notable application of this compound is in the synthesis of pyrimidine derivatives. A series of 4-(2-bromonaphthalene-6-yl)-6-phenylpyrimidin-2-amines have been synthesized. irphouse.com The general synthetic route involves a multi-step process. Initially, 2-bromonaphthalene (B93597) undergoes a Friedel-Crafts acylation to produce 1-(2-bromonaphthalen-6-yl)ethanone. irphouse.com This ketone then reacts with an appropriate aromatic aldehyde in a Claisen-Schmidt condensation to form a chalcone (B49325), specifically 1-(2-bromonapthalen-6-yl)-3-arylprop-2-en-1-one. irphouse.com The final step is the cyclization of this chalcone with guanidine (B92328) nitrate (B79036) in the presence of a base, such as sodium hydroxide, to yield the target 2-aminopyrimidine (B69317) derivatives. irphouse.comnih.gov This method allows for the introduction of various substituents on the phenyl ring at the 6-position of the pyrimidine core. irphouse.com

Construction of Fused Aromatic and Heteroaromatic Systems

The this compound framework is also instrumental in constructing fused aromatic and heteroaromatic systems. Modern cross-coupling reactions, such as the Suzuki-type coupling, provide an efficient pathway for C-C bond formation. nih.gov For instance, 6-bromonaphthalen-2-ol can be converted to various 6-bromonaphthyl-2-amines via the Bucherer reaction. nih.gov These intermediates can then undergo a Suzuki coupling with a heteroaromatic boronic acid to generate heteroaryl-substituted naphthylamines. nih.gov This strategy has been employed to synthesize analogs of FDDNP, a molecule known for its interesting optical properties and potential applications in neuroimaging. nih.gov

Furthermore, ortho-amino(alkynyl)naphthalenes, which can be derived from bromonaphthalene precursors, are valuable intermediates for heterocyclization reactions, leading to the formation of benzo-fused indoles. chim.it

Elucidation of Novel Derivative Structures through Spectroscopic and Diffraction Techniques

The structural confirmation of newly synthesized derivatives of this compound relies heavily on a combination of sophisticated analytical methods.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

NMR spectroscopy is a cornerstone technique for the structural analysis of these compounds.

¹H NMR: Proton NMR provides crucial information about the chemical environment of hydrogen atoms in the molecule. For instance, in a series of 4-(2-bromonaphthalene-6-yl)-6-phenylpyrimidin-2-amines, the chemical shifts of the amino protons (NH2) typically appear as a singlet around 6.83-6.89 ppm. irphouse.com The proton at the 5-position of the pyrimidine ring (H-5) resonates as a singlet further downfield, around 8.75-8.85 ppm. irphouse.com The aromatic protons from the naphthalene (B1677914) and phenyl rings appear as a complex multiplet in the range of 7.47-8.41 ppm. irphouse.com

¹³C NMR: Carbon-13 NMR is used to determine the number and types of carbon atoms. In the aforementioned pyrimidine derivatives, characteristic signals for the pyrimidine ring carbons are observed: C-5 around 100.50-106.45 ppm, C-4 and C-6 in the region of 163.33-164.33 ppm, and C-2 around 164.53-165.86 ppm. irphouse.com The aromatic carbons of the naphthalene and phenyl moieties resonate between 120.23 and 137.91 ppm. irphouse.com

2D-NMR: Two-dimensional NMR techniques, such as COSY and HSQC, are employed to establish connectivity between protons and carbons, further confirming the structural assignments.

High-Resolution Mass Spectrometry (HRMS) and LC-MS Analysis

Mass spectrometry techniques are vital for determining the molecular weight and elemental composition of the synthesized compounds.

HRMS: High-Resolution Mass Spectrometry provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula. For example, the calculated mass for C₁₄H₁₅BrNO⁺ (M+1) was found to be 291.0337, with the experimental value being 291.0334. nih.govacs.org This level of precision is critical for confirming the identity of novel compounds.

LC-MS: Liquid Chromatography-Mass Spectrometry is a powerful tool for analyzing complex reaction mixtures and confirming the purity of the isolated products. It is frequently used to monitor the progress of reactions and to obtain the molecular ion peak of the target compounds. For instance, in the synthesis of pyrimidine derivatives, LC-MS is used to identify the desired products and any by-products. google.com

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is employed to identify the various functional groups present in the synthesized molecules by detecting their characteristic vibrational frequencies. For derivatives of this compound, key vibrational bands include:

N-H stretching: The presence of the amino group is confirmed by stretching vibrations in the region of 3300-3500 cm⁻¹.

C=N stretching: In pyrimidine derivatives, the C=N stretching vibration of the heterocyclic ring is typically observed around 1600-1650 cm⁻¹.

Aromatic C-H stretching: These vibrations appear above 3000 cm⁻¹.

C-Br stretching: The carbon-bromine bond shows a characteristic absorption in the fingerprint region of the spectrum.

The table below summarizes the spectroscopic data for a representative derivative, 4-(2-bromonaphthalene-6-yl)-6-phenylpyrimidin-2-amine. irphouse.com

| Spectroscopic Data for 4-(2-bromonaphthalene-6-yl)-6-phenylpyrimidin-2-amine | |

| ¹H NMR (δ, ppm) | 6.83 (2H, s, NH₂), 8.85 (1H, s, H-5), 7.54-8.41 (Ar-H) |

| ¹³C NMR (δ, ppm) | 102.18 (C-5), 164.02 (C-4), 164.33 (C-6), 165.01 (C-2), 120.47-137.22 (Ar-C) |

| Mass (m/z) | 376 (M+), 378 (M++2) |

Single-Crystal X-ray Diffraction for Absolute Stereochemistry and Crystal Packing

Single-crystal X-ray diffraction is a powerful analytical technique for the unambiguous determination of the three-dimensional structure of molecules, including the absolute stereochemistry and the arrangement of molecules in the crystal lattice (crystal packing). researchgate.netrigaku.com This method provides precise measurements of molecular dimensions and intermolecular interactions. rigaku.com

In the study of this compound derivatives, single-crystal X-ray diffraction has been instrumental in confirming molecular structures. For instance, the structure of a 1:1 cocrystal of trinitrotoluene (TNT) and 1-amino-4-bromonaphthalene (B167286) was determined using this technique. The analysis revealed that the cocrystallization is driven by intermolecular hydrogen bonding between the amino and nitro groups. researchgate.netresearchgate.net The crystal data for this cocrystal have been deposited in the Cambridge Crystallographic Data Centre (CCDC). researchgate.net

Furthermore, the absolute configuration of chiral derivatives can be unequivocally established. In one study, the absolute stereochemistry of isopropyl 2-(8-bromonaphthalen-1-yl)-2-(((R)-tert-butyl sulfinyl) amino)-2-phenylacetate was confirmed by X-ray diffraction analysis. nih.gov This technique is considered the definitive method for determining absolute configuration, provided that a suitable single crystal can be obtained. unibo.it

The packing of molecules in the crystal is also elucidated, providing insights into intermolecular forces. For example, the crystal structure of the TNT:1-amino-4-bromonaphthalene cocrystal shows specific packing arrangements influenced by hydrogen bonds. researchgate.net This information is crucial for understanding the physical properties of the solid material.

Table 1: Crystallographic Data for a TNT:1-Amino-4-Bromonaphthalene Cocrystal

| Parameter | Value |

| CCDC Number | 1822174 |

| CSD Reference Code | CEZCES |

| System | Cocrystal |

| Composition | 1:1 TNT:1-amino-4-bromonaphthalene |

| Primary Interaction | Intermolecular hydrogen bonding (amino-nitro) |

Data sourced from a study on a new cocrystal explosive. researchgate.net

Elemental Analysis for Stoichiometric Confirmation

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, which in turn confirms its stoichiometry. This method provides the percentage composition of elements like carbon (C), hydrogen (H), and nitrogen (N) in a sample. The experimentally determined percentages are then compared with the theoretically calculated values for the proposed molecular formula to verify its accuracy. acs.org

For derivatives of this compound, elemental analysis is routinely employed to confirm the successful synthesis and purity of the compounds. For example, in the synthesis of various N-substituted 6-bromo-naphthalen-2-amines, elemental analysis was performed to validate the chemical formulas of the products. acs.org

Here are some examples of how elemental analysis has been used to confirm the stoichiometry of this compound derivatives:

For C₁₄H₁₄BrN (1-(6-Bromo-2-naphthyl)pyrrolidine):

Calculated: C, 60.89%; H, 5.11%; N, 5.07%

Found: C, 60.69%; H, 4.91%; N, 4.59% acs.org

For C₁₂H₁₂BrN (6-Bromo-N,N-dimethylnaphthalene-2-amine):

Calculated: C, 57.62%; H, 4.84%

Found: C, 57.72%; H, 4.61% acs.org

For C₁₅H₁₆BrN (1-(6-Bromonaphthalen-2-yl)piperidine):

Calculated: C, 62.08%; H, 5.56%; N, 4.83%

Found: C, 62.01%; H, 5.46%; N, 4.84% acs.org

For C₁₄H₁₄BrNO (4-(6-Bromonaphthalen-2-yl)morpholine):

Calculated: C, 57.55%; H, 4.83%; N, 4.79%

Found: C, 57.55%; H, 4.81%; N, 4.84% acs.org

The close agreement between the calculated and found values in these examples provides strong evidence for the correct stoichiometry of the synthesized derivatives.

Table 2: Elemental Analysis Data for Selected this compound Derivatives

| Compound | Molecular Formula | Calculated (%) | Found (%) | Reference |

| 1-(6-Bromo-2-naphthyl)pyrrolidine | C₁₄H₁₄BrN | C: 60.89, H: 5.11, N: 5.07 | C: 60.69, H: 4.91, N: 4.59 | acs.org |

| 6-Bromo-N,N-dimethylnaphthalene-2-amine | C₁₂H₁₂BrN | C: 57.62, H: 4.84 | C: 57.72, H: 4.61 | acs.org |

| 1-(6-Bromonaphthalen-2-yl)piperidine | C₁₅H₁₆BrN | C: 62.08, H: 5.56, N: 4.83 | C: 62.01, H: 5.46, N: 4.84 | acs.org |

| 4-(6-Bromonaphthalen-2-yl)morpholine | C₁₄H₁₄BrNO | C: 57.55, H: 4.83, N: 4.79 | C: 57.55, H: 4.81, N: 4.84 | acs.org |

Computational Chemistry and Theoretical Investigations of this compound Derivatives

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure (e.g., electron density) and other properties of many-body systems, such as atoms and molecules. researchgate.net It is a widely used tool for predicting molecular geometries, electronic properties, and reactivity. nih.gov

In the context of this compound derivatives, DFT calculations have been employed to predict various properties. For instance, in a study of DANPY (dialkylaminonaphthylpyridinium) derivatives, which are related to this compound, DFT calculations were used to screen for properties of interest. acs.org The calculations were performed to predict optimal geometries, hyperpolarizability (β), and charge-transfer absorbance (λmax) values. acs.orgnih.gov The results of these calculations helped in a theory-aided design process for new dye molecules. acs.org

DFT calculations have also been used to understand the electronic properties and reactivity of related organotellurium and organomercury compounds derived from 4-bromonaphthalen-1-amine. researchgate.net The calculated HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels and other quantum parameters provided insights into the stability and reactivity of these compounds. researchgate.net

A study on mono-substituted naphthalenes used DFT calculations at the B3LYP-D3/6–311++G(d,p) level of theory to investigate the effects of different substituents on electronic and structural properties. researchgate.net The study found that the -NH2 group caused the most significant reduction in the HOMO-LUMO energy gap, suggesting its suitability for creating organic semiconductors. researchgate.net

Table 3: Predicted Properties of DANPY Variants from DFT Calculations

| Entry | R¹ | R² | R³ | λmax (nm) | β (10⁻³⁰ esu) | log P |

| 1 | Me | Me | Me | 459 | 100 | 1.34 |

| 2 | Pyrrolidinyl | Me | 471 | 110 | 2.15 | |

| 3 | n-Octyl | Me | Me | 459 | 100 | 5.25 |

| 4 | Me | Me | n-Octyl | 459 | 100 | 5.31 |

| 5 | Pyrrolidinyl | n-Octyl | 471 | 110 | 6.06 |

Data adapted from a computational survey of DANPY variants. nih.gov

Molecular Dynamics Simulations and Conformation Analysis

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. These simulations allow for the analysis of the conformational flexibility of molecules and their interactions with their environment. nih.gov

While specific MD simulation studies focused solely on this compound derivatives are not prevalent in the searched literature, the principles of this technique are widely applied to similar molecules to understand their dynamic behavior. For example, MD simulations are used to study the stability of protein-ligand complexes, which is crucial in drug design. researchgate.net The radius of gyration from MD simulations can indicate conformational changes in a molecule. researchgate.net

Conformational analysis of derivatives of this compound can also be investigated using NMR spectroscopy and supported by quantum chemical calculations. A study on naphthylnaphthoxazine derivatives, which are structurally related, used NMR measurements and DFT calculations to investigate the effects of substituents on the conformation. researchgate.net This combined approach helps to determine the preferred conformers and understand the factors influencing their stability. researchgate.net

Cheminformatics Approaches for Property Prediction and Lead Optimization

Cheminformatics involves the use of computational and informational techniques to a broad range of problems in the field of chemistry. These approaches are particularly valuable in drug discovery for property prediction and lead optimization. nih.gov

For derivatives of this compound, cheminformatics tools can be applied to predict various physicochemical and biological properties. For instance, the octanol-water partition coefficient (log P), a measure of hydrophobicity, can be estimated using cheminformatics software like the ChemAxon consensus logP method in MarvinSketch. nih.gov This was done for a series of DANPY variants to assess their hydrophobicity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies, a key area of cheminformatics, can be used to correlate the chemical structure of compounds with their biological activity. researchgate.net While a specific QSAR study on this compound was not found, such methods are applied to similar classes of compounds to guide the design of more potent and selective molecules. For example, 3D-QSAR models have been developed for CDK2/4/6 inhibitors to understand the structure-activity relationships. nih.gov

Lead optimization, the process of refining a promising compound to improve its properties, heavily relies on cheminformatics. By predicting properties like absorption, distribution, metabolism, and excretion (ADME), as well as potential toxicity, cheminformatics can help in the rational design of new derivatives of this compound with improved therapeutic potential. ucl.ac.uk

Advanced Research Applications of 4 Bromonaphthalen 2 Amine and Its Derivatives

Medicinal Chemistry and Pharmacological Investigations

The naphthalene (B1677914) scaffold is a versatile platform in medicinal chemistry, with many of its derivatives being explored for various therapeutic applications. x-mol.net 4-Bromonaphthalen-2-amine, as a substituted naphthalene amine, serves as a valuable starting point or "scaffold" for the synthesis of more complex molecules with potential biological activity. Its structure allows for chemical modifications that can lead to the development of novel therapeutic agents.

The core structure of this compound and its isomers is utilized in the synthesis of novel, potentially bioactive compounds. Researchers design analogues by introducing different chemical groups to the naphthalene amine backbone to explore how these changes affect the molecule's interaction with biological targets.

A notable example involves the synthesis of a series of 4-(2-bromonaphthalene-6-yl)-6-phenylpyrimidin-2-amines, which are derivatives of the isomeric 6-bromonaphthalen-2-amine. The general synthesis process for these pyrimidine (B1678525) derivatives involves multiple steps. It begins with the reaction of a substituted chalcone (B49325) with guanidine (B92328) nitrate (B79036) in the presence of sodium hydroxide. The resulting aminopyrimidines are then purified using column chromatography. irphouse.com This synthetic approach allows for the creation of a library of related compounds where different substituents can be placed on the phenyl ring, enabling a systematic study of structure-activity relationships. irphouse.com The development of such synthetic methodologies is crucial for generating diverse molecules for further pharmacological testing. nih.gov

Before undertaking costly and time-consuming laboratory synthesis and testing, researchers often use computational methods, known as in silico screening, to predict the potential of a molecule to be a successful drug. nih.gov A key part of this process is assessing the "drug-likeness" of a compound, which predicts whether it has the physicochemical properties of an effective oral drug. taylorandfrancis.com

One of the most widely used guidelines for this is Lipinski's Rule of Five. wikipedia.orgtiu.edu.iq This rule establishes four simple criteria based on the observation that most orally administered drugs are relatively small and moderately lipophilic (fat-soluble). wikipedia.orgtiu.edu.iq A compound is considered to have good oral bioavailability if it violates no more than one of these rules. drugbank.com The rules are important for optimizing a lead compound to ensure it maintains favorable pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). wikipedia.orgtiu.edu.iq

In a study of 4-(2-bromonaphthalene-6-yl)-6-phenylpyrimidin-2-amine derivatives, these compounds were screened for their drug-likeness properties using Lipinski's rule. irphouse.com This computational filtering helps identify which synthesized analogues have a higher probability of becoming viable oral medications and should be prioritized for further investigation. irphouse.com

Table 1: Lipinski's Rule of Five

This table outlines the key parameters of Lipinski's Rule of Five, a guideline used to evaluate the drug-likeness of a chemical compound.

| Parameter | Criteria | Rationale for Good Oral Bioavailability |

| Molecular Mass | Less than 500 Daltons | Smaller molecules are more easily absorbed and transported across cell membranes. wikipedia.org |

| Log P | Not greater than 5 | Measures the molecule's lipophilicity; a balanced value is needed for solubility in both aqueous and lipid environments. taylorandfrancis.com |

| Hydrogen Bond Donors | No more than 5 | A high number of hydrogen bond donors can reduce a molecule's ability to permeate a membrane bilayer. tiu.edu.iq |

| Hydrogen Bond Acceptors | No more than 10 | An excess of hydrogen bond acceptors can negatively impact membrane permeability. wikipedia.org |

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as a drug candidate) when bound to a second molecule (a receptor, such as a protein target). amazonaws.com This method is instrumental in medicinal chemistry for understanding how a drug molecule might interact with its biological target at the atomic level. nih.gov

For the series of 4-(2-bromonaphthalene-6-yl)-6-phenylpyrimidin-2-amines, molecular docking studies were performed to evaluate their potential interaction with specific protein targets. irphouse.com The results of these in silico studies indicated that the compounds could bind favorably within the active site of the target protein. Specifically, the studies highlighted that aromatic amino acids in the protein's active site facilitate the interaction. The arginine (ARG) residues, in particular, were identified as playing a prominent role in binding with the compounds. irphouse.com These findings provide a theoretical basis for the observed biological activity and can guide the design of future analogues with improved binding affinity and selectivity. irphouse.comnih.gov

The corticotrophin-releasing factor (CRF) signaling system is recognized for its crucial role in mediating the body's physiological and behavioral responses to stress. irphouse.com The Corticotrophin Releasing Factor Receptor 1 (CRF-R1) is a key component of this system. Overactivity of the CRF system has been linked to various neurological and psychiatric disorders, including anxiety and depression. Therefore, inhibiting the CRF-R1 pathway is a promising therapeutic strategy for these conditions. irphouse.com

In this context, derivatives of bromonaphthalene amine have been investigated as potential CRF-R1 inhibitors. A study involving 4-(2-bromonaphthalene-6-yl)-6-phenylpyrimidin-2-amines demonstrated through in silico molecular docking that these compounds have the potential to bind to and inhibit the CRF-R1 receptor. irphouse.com By blocking this receptor, such compounds could prevent stress-induced downstream effects, suggesting their potential utility in the future development of treatments for neuron-based diseases. irphouse.com

Toll-like receptors (TLRs) are essential components of the innate immune system that recognize molecular patterns associated with pathogens. mdpi.com Toll-like Receptor 8 (TLR8) is primarily involved in the recognition of single-stranded viral RNA. nih.gov While activation of TLR8 can trigger a potent immune response, its dysregulation is implicated in the pathology of certain autoimmune and inflammatory diseases. researchgate.net Consequently, the development of TLR8 antagonists—molecules that block its activity—is an area of significant therapeutic interest. researchgate.net

While direct studies on this compound derivatives as TLR8 antagonists are not extensively documented in the reviewed literature, the search for small-molecule TLR antagonists is an active area of research. mdpi.com The development of novel heterocyclic compounds as selective TLR8 modulators is ongoing, with various chemical scaffolds being explored. researchgate.netnih.gov Given the versatility of the naphthalene core in medicinal chemistry, its derivatives represent a potential platform for designing novel TLR8 antagonists for treating inflammatory and autoimmune conditions.

The naphthalene chemical moiety is a well-established platform in drug discovery and is found in numerous approved therapeutic agents. x-mol.net Compounds containing a naphthalene ring system exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. x-mol.netresearchgate.net

The primary contribution of scaffolds like this compound to pharmaceutical research is their role as building blocks. They provide a foundational structure that medicinal chemists can systematically modify to create large libraries of novel compounds. rsc.orgnih.gov These libraries are then screened against a multitude of biological targets to identify "hit" compounds with promising activity. This approach accelerates the drug discovery process by allowing for the exploration of a wide chemical space to find lead compounds for conditions ranging from cancer to neurological disorders. irphouse.comnih.gov

Materials Science and Optoelectronic Applications

The inherent properties of the naphthalene ring system, such as its planarity and extended π-conjugation, make this compound and its derivatives highly suitable for applications in materials science. These compounds are increasingly being explored for their potential in creating next-generation organic electronic and optoelectronic devices.

Development as Precursors for Organic Optoelectronic Devices

Derivatives of this compound are pivotal in the development of organic optoelectronic devices, particularly Organic Light-Emitting Diodes (OLEDs). They are often used to synthesize hole-transporting materials (HTMs), which are crucial for the efficient operation of these devices. rsc.orgelsevierpure.com The design of novel HTMs often involves conjugating different aromatic amines, like carbazole (B46965) or triphenylamine (B166846) derivatives, to improve thermal stability and device efficiency. researchgate.net For instance, new hole transport compounds have been synthesized that exhibit high glass transition temperatures (Tg) ranging from 118 to 133°C, which is higher than the commonly used HTM, NPB. elsevierpure.com The performance of OLEDs can be significantly enhanced by incorporating these advanced HTMs, leading to higher luminance efficiencies and external quantum efficiencies. elsevierpure.com The versatility of organic synthesis allows for the fine-tuning of the electronic structure and bandgap of these materials, which is essential for optimizing their performance in optoelectronic devices. mdpi.comnih.gov

| Material | Luminance Efficiency (cd/A) | External Quantum Efficiency (%) | Glass Transition Temperature (Tg) (°C) |

|---|---|---|---|

| DPAP-TB | 3.72 | 1.29 | 118-133 |

| 1-PNAP-TB | 2.82 | 0.97 | 118-133 |

| 2-PNAP-TB | 3.30 | 1.12 | 118-133 |

Synthesis and Characterization of Non-Linear Optical (NLO) Materials

Organic materials with non-linear optical (NLO) properties are of great interest for applications in photonics and optoelectronics, including frequency conversion and optical switching. alfachemic.com The design of NLO molecules often involves creating a "push-pull" system, where an electron-donating group and an electron-accepting group are connected by a π-conjugated bridge. The amino group in this compound can act as an electron donor, making it a suitable starting material for NLO chromophores. dntb.gov.uajhuapl.edu By chemically modifying this core structure, for example, by introducing strong electron-accepting groups, materials with significant second-order NLO responses can be synthesized. optics.org The characterization of these materials involves techniques such as UV-Vis absorption spectroscopy to determine their electronic transitions and other methods to measure their hyperpolarizability, which is a key parameter for NLO activity. dntb.gov.ua

Application in Organic Semiconductors and Conductors

The field of organic electronics relies on the development of stable and efficient organic semiconductors. nih.gov Derivatives of this compound are being investigated for their potential as active components in organic thin-film transistors (OTFTs). researchgate.net The extended π-system of the naphthalene core facilitates charge transport, a critical property for semiconductor performance. By synthesizing asymmetric molecules that incorporate the naphthalen-2-amine moiety, researchers have developed new organic semiconductors. researchgate.net

Furthermore, the amine group provides a route to synthesize conductive polymers. ekb.eg Through oxidative polymerization, monomers containing the naphthalen-2-amine unit can be linked to form long-chain polymers with delocalized π-electrons along the backbone, which is a prerequisite for electrical conductivity. ekb.egnih.gov The properties of these conductive polymers can be tuned by controlling the polymerization process and by introducing different dopants. ekb.egfrontiersin.org

Chemical Sensing and Detection Technologies

The ability of naphthalene amine derivatives to interact with specific ions and molecules has led to their application in the development of highly sensitive and selective chemical sensors.

Selective Ion Recognition by Naphthalene Amine Derivatives (e.g., Hg²⁺, Ni²⁺ Ions)

Derivatives of naphthalen-2-amine are effective fluorescent chemosensors for the detection of various metal ions. For instance, specific naphthalene derivatives have been shown to exhibit high selectivity for mercury (Hg²⁺) ions. acs.org Some probes are designed as "turn-on" sensors, where the fluorescence intensity increases significantly upon binding with the target ion. acs.org This is often achieved by incorporating a recognition site that specifically interacts with Hg²⁺, leading to a change in the electronic properties of the fluorophore. acs.org

Similarly, naphthalene-based chemosensors have been developed for the selective detection of nickel (Ni²⁺) ions. These sensors can operate through fluorescence enhancement, where the formation of a complex between the sensor molecule and the Ni²⁺ ion leads to an increase in fluorescence emission. nih.govmdpi.com The selectivity of these sensors is a crucial aspect, and they are often designed to avoid interference from other common cations. nih.govnih.gov

| Target Ion | Sensor Type | Detection Limit |

|---|---|---|

| Hg²⁺ | Turn-on Fluorescent Probe | Not specified |

| Ni²⁺ | Fluorescence Enhancement | 7.9 x 10⁻⁸ M nih.gov |

| Al³⁺ | Turn-on Fluorescent Chemosensor | 1.89 x 10⁻⁸ M nih.gov |

| Pb²⁺ | Fluorescence Enhancement | Not specified nih.gov |

Design Principles for Chemo-sensing Platforms

The design of effective chemosensors based on naphthalene amine derivatives follows several key principles. A typical sensor molecule consists of a signaling unit (the fluorophore, in this case, the naphthalene derivative) and a recognition unit (a specific binding site for the target analyte). rsc.orgmdpi.com The interaction between the analyte and the recognition unit triggers a change in the photophysical properties of the signaling unit, leading to a detectable signal, such as a change in fluorescence intensity or color. rsc.orgmdpi.com

One common mechanism employed in these sensors is Photoinduced Electron Transfer (PET). In the absence of the target ion, the fluorescence of the naphthalene core may be quenched due to electron transfer from a donor part of the molecule. Upon binding of the ion, this PET process can be inhibited, leading to a "turn-on" fluorescence response. nih.gov The selectivity of the sensor is determined by the design of the recognition site, which should have a high affinity for the target ion over other potentially interfering species. researchgate.net The sensitivity is influenced by the quantum yield of the fluorophore and the efficiency of the signaling mechanism. nih.gov

Catalysis and Organic Synthesis Methodologies

This compound is a versatile bifunctional molecule whose unique arrangement of an amino group and a bromine atom on a naphthalene scaffold makes it a compound of significant interest in advanced chemical research. Its utility spans from the development of novel catalytic systems to its application as a foundational component in the assembly of complex molecular architectures. The distinct electronic and steric properties conferred by the naphthalene core, combined with the reactivity of its two functional groups, provide a platform for innovation in both catalysis and synthetic chemistry.

Role as Ligands or Precursors in Homogeneous and Heterogeneous Catalysis

The application of this compound in catalysis primarily revolves around its potential as a precursor for sophisticated ligands, particularly for transition-metal-catalyzed reactions. The amino group serves as a convenient anchor point for the introduction of other coordinating moieties, such as phosphines, to create multidentate ligands.

P,N-type ligands, which contain both a phosphorus and a nitrogen donor atom, are a prominent class of ligands in catalysis, valued for their ability to fine-tune the electronic and steric environment of a metal center. The synthesis of such ligands often involves the reaction of an amine with a chlorophosphine. In this context, this compound can be reacted with reagents like chlorodiphenylphosphine (B86185) to yield a (4-bromonaphthalen-2-yl)diphenylphosphine derivative. The resulting phosphine-amine can act as a P,N-bidentate ligand.

The utility of such ligands is particularly evident in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which is a cornerstone for C-N bond formation. wikipedia.orglibretexts.org The efficiency of these reactions is highly dependent on the structure of the phosphine (B1218219) ligand. nih.govtcichemicals.com Sterically bulky and electron-rich ligands are known to promote the crucial reductive elimination step and stabilize the active catalytic species. nih.gov The rigid, bicyclic naphthalene backbone of a ligand derived from this compound would provide significant steric bulk, potentially enhancing catalytic activity and stability.

Furthermore, the bromine atom on the naphthalene ring offers a secondary site for modification or for anchoring the ligand to a solid support, enabling the development of heterogeneous catalysts. This immobilization can facilitate catalyst recovery and reuse, a key principle of green chemistry.

| Ligand Type | Precursor Functional Group | Potential Catalytic Application | Role of Naphthalene Scaffold |

| Monodentate Phosphine | Amine (after conversion) | Cross-Coupling Reactions (e.g., Suzuki, Heck) | Provides steric bulk and specific electronic properties. |

| P,N-Bidentate Ligand | Amine | Asymmetric Hydrogenation, Buchwald-Hartwig Amination wikipedia.org | Creates a rigid chiral or achiral chelate ring. |

| Immobilized Ligand | Bromo | Heterogeneous Catalysis, Flow Chemistry | Serves as a handle for attachment to a solid support. |

Utility as Key Building Blocks in Divergent Organic Synthesis

The structure of this compound, featuring two distinct and reactive functional groups, makes it an exemplary building block for divergent organic synthesis. This strategy allows for the creation of a diverse library of compounds from a single starting material by selectively manipulating its functional groups.

The amino group is a versatile handle for the synthesis of a wide array of nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals and materials science. nih.govnih.govmdpi.com It can act as a nucleophile in condensation reactions to form fused ring systems like benzoquinolines or acridines. The amino group can also be transformed into a diazonium salt, which is a highly versatile intermediate that can be substituted with a wide range of other functional groups.

Simultaneously, the bromo substituent is perfectly suited for modern cross-coupling methodologies. The carbon-bromine bond is a common and reactive site for palladium-catalyzed reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. nih.gov This allows for the elaboration of the naphthalene core to construct complex polycyclic aromatic hydrocarbons (PAHs) or biaryl systems. acs.orgresearchgate.netrsc.org For instance, a Suzuki coupling reaction with an arylboronic acid can be used to form a C-C bond at the 4-position, while a Sonogashira coupling with a terminal alkyne can introduce an alkynyl moiety.

The orthogonality of the reactivity of the amino and bromo groups allows for a stepwise and controlled construction of complex molecules. One group can be reacted while the other remains intact, to be used in a subsequent synthetic step. This divergent approach is highly efficient for generating molecular diversity from a common starting point.

| Functional Group | Reaction Type | Potential Product Class |

| Amine (-NH2) | Cyclocondensation | Fused N-Heterocycles (e.g., Benzo[g]quinolines) |

| Diazotization-Substitution | Variously substituted naphthalenes | |

| Acylation/Sulfonylation | Amides, Sulfonamides | |

| Bromo (-Br) | Suzuki Coupling | Aryl-substituted naphthalenes |

| Sonogashira Coupling | Alkynyl-substituted naphthalenes | |

| Buchwald-Hartwig Amination | Di-amino functionalized naphthalenes/Biaryls | |

| Heck Coupling | Alkenyl-substituted naphthalenes |

Future Directions and Emerging Research Avenues

Development of Green Chemistry Approaches for 4-Bromonaphthalen-2-amine Synthesis

The synthesis of this compound and its derivatives is undergoing a paradigm shift towards more environmentally sustainable methods, aligning with the principles of green chemistry. Traditional synthesis routes often involve hazardous reagents and generate significant waste. smolecule.comcambridgescholars.com Future research is intensely focused on developing cleaner, more efficient, and atom-economical synthetic protocols.

Key green chemistry strategies being explored include:

Advanced Catalysis: Research is moving away from stoichiometric reagents towards catalytic systems. This includes the use of Brønsted acids, palladium/copper catalysts for coupling reactions, and novel organocatalysts that can be recycled and reused. acs.orgchim.it An efficient method for synthesizing carbazole (B46965) derivatives from N-arylnaphthalen-2-amines has been demonstrated using a Brønsted acid catalyst under mild conditions. acs.org

Alternative Energy Sources: Microwave-assisted and ultrasound-promoted (sonochemical) syntheses are gaining traction. mdpi.com These methods can dramatically reduce reaction times, increase yields, and lower energy consumption compared to conventional heating. mdpi.com

Electrochemical Synthesis: Anodic oxidation is emerging as a powerful green tool for coupling 2-naphthylamine (B18577) derivatives. mdpi.com This technique uses electricity as a clean oxidant to form new carbon-carbon bonds, with hydrogen gas as the only byproduct, thus avoiding the need for metal catalysts or chemical oxidants. mdpi.com

Benign Solvent Systems: There is a strong emphasis on replacing toxic organic solvents with greener alternatives like water, ethanol (B145695), or solvent-free conditions, such as mechanochemical grinding. mdpi.comresearchgate.netscispace.com An eco-friendly protocol for preparing 2-amino-4H-chromenes, for instance, uses a water-ethanol mixture as the solvent. scispace.com

| Green Synthesis Approach | Principle | Advantages | Research Example |

| Electrochemical Synthesis | Uses electricity as a clean oxidant for dehydrogenative coupling. | High atom economy, no transition-metal reagents, H₂ is the only byproduct. | Facile synthesis of 1,1′-binaphthalene-2,2′-diamine (BINAM) derivatives. mdpi.com |

| Microwave-Assisted Synthesis | Utilizes microwave energy to heat reactions rapidly and efficiently. | Reduced reaction times, improved yields, lower energy usage. | One-pot synthesis of benzo-fused indolizines. mdpi.com |

| Sonochemistry | Employs ultrasonic irradiation to induce chemical reactions. | Enhanced reaction rates, avoids high temperatures, facilitates use of metal dusts by preventing aggregation. mdpi.comsemanticscholar.org | NBS-promoted synthesis of imidazo[1,2-α]pyridine derivatives. mdpi.com |

| Mechanochemistry | Involves solvent-free grinding of reactants to induce chemical transformation. | Eliminates bulk solvents, reduces waste, energy-efficient. | Synthesis of a Schiff base compound via a solvent-free grinding method. researchgate.net |

Integration of Artificial Intelligence and Machine Learning in Derivative Design and Synthesis

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of novel this compound derivatives. These computational tools can analyze vast datasets to predict molecular properties and reaction outcomes, significantly accelerating the research and development cycle while reducing costs. ijpsjournal.commdpi.com

Future research in this domain will focus on:

Predictive Modeling: Using in silico methods to forecast the pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME), toxicity, and biological activity of newly designed derivatives. ijpsjournal.com Software platforms like SwissADME and PASS Online utilize a molecule's structure to predict its drug-likeness based on criteria such as Lipinski's Rule of Five. ijpsjournal.com

Virtual Screening and Molecular Docking: AI-driven algorithms can screen vast virtual libraries of this compound derivatives against specific biological targets, such as enzymes or receptors. ijpsjournal.com Molecular docking techniques predict the binding affinity and interaction patterns between a derivative and a target protein, allowing researchers to prioritize the most promising candidates for synthesis and experimental testing. ijpsjournal.com

Reaction Pathway Optimization: Computational chemistry, a field closely linked with AI, can model reaction mechanisms and transition states. researchgate.net This understanding allows for the rational design of more efficient and selective synthesis routes, predicting potential byproducts and optimizing reaction conditions before any lab work is initiated. researchgate.net For instance, computational studies have been used to explain the formation of different products like Tröger's base and spiro-Tröger base derivatives from naphthylamines. researchgate.net

| AI/ML Application | Description | Impact on Research |

| ADME/Toxicity Prediction | Computational models predict how a derivative will behave in a biological system (e.g., solubility, permeability, toxicity). ijpsjournal.com | Reduces late-stage failures in drug development by weeding out unsuitable candidates early. |

| Biological Activity Prediction | Algorithms predict potential therapeutic activities (e.g., anticancer, antimicrobial) based on chemical structure. ijpsjournal.com | Guides the design of derivatives towards specific therapeutic goals. |

| Molecular Docking | Simulates the interaction between a derivative (ligand) and a biological target (e.g., protein) to estimate binding strength. ijpsjournal.com | Prioritizes compounds with the highest potential for biological efficacy. |

| Reaction Mechanism Simulation | Quantum mechanical calculations model the step-by-step process of a chemical reaction. researchgate.net | Enables the rational optimization of synthetic pathways for higher yields and purity. |

Exploration of Novel Biological Targets and Therapeutic Modalities

The versatile naphthalene (B1677914) scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. researchgate.netontosight.ai Future research aims to leverage the this compound structure to develop next-generation therapeutics that engage novel biological targets.

Emerging areas of therapeutic exploration include:

Target-Specific Anticancer Agents: While naphthalene derivatives are known to have cytotoxic effects on cancer cells, future work will focus on designing molecules that target specific pathways crucial for cancer progression. researchgate.net Research has pointed towards developing derivatives as inhibitors of specific proteins like carbonic anhydrase IX (CA IX) or targeting Raf-driven malignancies. researchgate.netmdpi.com

Enzyme Inhibition: The this compound core can be functionalized to create potent and selective inhibitors of enzymes implicated in various diseases. For example, related bromo-naphthalenol compounds have been used to prepare inhibitors of macrophage migration inhibitory factor (MIF), a protein involved in inflammation and cancer. chemicalbook.com

Neurotherapeutics: Substituted piperidine (B6355638) derivatives, which can be conceptually linked to the broader class of cyclic amines, have been investigated for treating a range of central nervous system disorders. google.com This suggests a potential, yet largely unexplored, avenue for designing this compound derivatives that modulate neurological targets.

Antimicrobial Development: With the rise of antibiotic resistance, there is a pressing need for new antimicrobial agents. Derivatives such as 2-amino-1,3-thiazines synthesized from bromonaphthalene precursors have shown promise as potential antimicrobial agents, an area ripe for further investigation. isca.me

Advancement in Materials Science Applications Beyond Traditional Optoelectronics

Naphthylamine derivatives have established a significant presence in materials science, particularly as hole-transport materials in organic light-emitting diodes (OLEDs). However, the unique electronic and structural properties of the this compound backbone are paving the way for applications that extend beyond conventional displays and lighting.

Future research is being directed towards:

Organic Photovoltaics (OPVs): The excellent charge transport properties that make these compounds suitable for OLEDs are also highly desirable for organic solar cells. Derivatives can be engineered to function as donor or acceptor materials within the active layer of OPVs, contributing to more efficient light harvesting and power conversion.

Organic Field-Effect Transistors (OFETs): The rigid, planar structure of the naphthalene core facilitates efficient π-π stacking, which is crucial for charge mobility in OFETs. These transistors are the fundamental building blocks for next-generation flexible electronics, and naphthalimide-based materials have already demonstrated ambipolar (transporting both holes and electrons) behavior. mdpi.com

Functional Macromolecules: Incorporating the this compound moiety into larger polymer structures opens up novel applications. Research has shown that oligothiophene–naphthalimide assemblies can be used to create materials for the degradation of organic pollutants in aqueous media, merging materials science with environmental remediation. mdpi.com

Advanced Spiro Compounds: Creating spiro-architectures, where two ring systems are linked by a single common atom, using naphthylamine derivatives introduces unique three-dimensional structures with tailored electronic properties. researchgate.net These materials are being investigated for applications requiring thermally activated delayed fluorescence (TADF), which could lead to highly efficient next-generation electronic devices. researchgate.net

Creation of Advanced Sensing Platforms for Environmental and Biomedical Monitoring

The development of highly sensitive and selective sensors is critical for monitoring environmental pollutants and diagnosing diseases. The inherent fluorescence and electrochemical activity of the naphthalene core make this compound an excellent scaffold for designing advanced sensing platforms. researchgate.netresearchgate.net

Emerging research avenues in sensing include:

Fluorescent Probes: Naphthalene derivatives often exhibit strong fluorescence, which can be modulated (quenched or enhanced) upon interaction with a specific analyte. researchgate.net Future work will involve designing derivatives that can selectively bind to environmental toxins (e.g., heavy metal ions, pesticides) or biomedical markers, leading to a detectable change in their fluorescent signal. espublisher.comresearchgate.net